Normoxic Photocytotoxicity: Attomolar Potency and a Phototoxicity Index >100× Higher than Ru‑3T
Under normoxic conditions (∼18.5% O₂) and broadband visible light (400–700 nm), Ru‑4T exhibits an EC₅₀ value of 740 pM and a phototoxicity index (PI) of 114,000 against SK‑MEL‑28 melanoma cells [1]. This represents a >100‑fold improvement in PI relative to its nearest homolog Ru‑3T (EC₅₀ = 57 nM, PI > 1100), a >190‑fold higher PI than Ru‑1T and Ru‑2T (PI ≈ 200), and essentially infinite differential relative to Ru‑0T, which was inactive up to 300 µM [1]. The exceptional PI of Ru‑4T stems from a combination of sub‑nanomolar potency and minimal dark cytotoxicity.
| Evidence Dimension | Normoxic photocytotoxicity against SK‑MEL‑28 melanoma cells |
|---|---|
| Target Compound Data | EC₅₀ = 740 pM; PI = 114,000 |
| Comparator Or Baseline | Ru‑3T: EC₅₀ = 57 nM, PI > 1100; Ru‑1T/Ru‑2T: EC₅₀ ∼ 600 nM, PI ≈ 200; Ru‑0T: inactive up to 300 µM |
| Quantified Difference | Ru‑4T PI is >100× that of Ru‑3T; >190× that of Ru‑2T/Ru‑1T |
| Conditions | Broadband visible light (400–700 nm), normoxia (∼18.5% O₂), 4 h drug‑to‑light interval, 72 h post‑irradiation viability assay |
Why This Matters
The >100‑fold higher PI enables substantially broader therapeutic index in normoxic tissue, reducing off‑target phototoxicity and improving safety margins during procurement for preclinical PDT studies.
- [1] Cole, H. D.; Vali, A.; Roque, J. A., III; Shi, G.; Kaur, G.; Hodges, R. O.; Francés-Monerris, A.; Alberto, M. E.; Cameron, C. G.; McFarland, S. A. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents. Inorg. Chem. 2023, 62 (49), 20467–20482. View Source
